N-(4-(4-Ethyl-2,6-dioxo-4-piperidyl)phenyl)acetamide
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Overview
Description
N-(4-(4-Ethyl-2,6-dioxo-4-piperidyl)phenyl)acetamide is a compound that belongs to the class of acetamides It features a piperidine ring substituted with an ethyl group and two oxo groups, attached to a phenyl ring which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Ethyl-2,6-dioxo-4-piperidyl)phenyl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: The ethyl group and oxo groups are introduced through substitution reactions using suitable reagents.
Attachment to Phenyl Ring: The piperidine ring is then attached to a phenyl ring through a coupling reaction.
Formation of Acetamide Group: Finally, the acetamide group is introduced through an acylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Ethyl-2,6-dioxo-4-piperidyl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxo groups or reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(4-Ethyl-2,6-dioxo-4-piperidyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(4-Ethyl-2,6-dioxo-4-piperidyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-Methyl-2,6-dioxo-4-piperidyl)phenyl)acetamide
- N-(4-(4-Propyl-2,6-dioxo-4-piperidyl)phenyl)acetamide
- N-(4-(4-Butyl-2,6-dioxo-4-piperidyl)phenyl)acetamide
Uniqueness
N-(4-(4-Ethyl-2,6-dioxo-4-piperidyl)phenyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and oxo groups on the piperidine ring, along with the acetamide group, contributes to its distinct properties compared to similar compounds.
Properties
CAS No. |
91828-60-3 |
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Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
N-[4-(4-ethyl-2,6-dioxopiperidin-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H18N2O3/c1-3-15(8-13(19)17-14(20)9-15)11-4-6-12(7-5-11)16-10(2)18/h4-7H,3,8-9H2,1-2H3,(H,16,18)(H,17,19,20) |
InChI Key |
VHQGLEIGVPLKFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)NC(=O)C1)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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